4-(hydroxymethyl)-1-isopropylpyrrolidin-2-one

Description

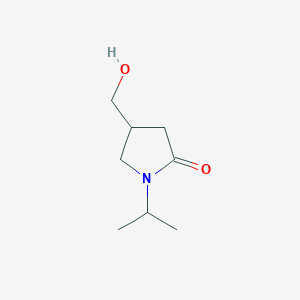

4-(Hydroxymethyl)-1-isopropylpyrrolidin-2-one is a five-membered lactam (pyrrolidin-2-one) derivative with two distinct substituents:

- A hydroxymethyl group (-CH₂OH) at the 4-position.

- An isopropyl group (-CH(CH₃)₂) at the 1-position.

This compound belongs to a class of cyclic amides with applications in organic synthesis, pharmaceuticals, and agrochemicals. Commercial availability data from CymitQuimica (2025) indicates a price of €465.00 for 2500 mg, suggesting moderate synthetic complexity or demand .

Properties

IUPAC Name |

4-(hydroxymethyl)-1-propan-2-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6(2)9-4-7(5-10)3-8(9)11/h6-7,10H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRSONVKDMDDFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(CC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20612563 | |

| Record name | 4-(Hydroxymethyl)-1-(propan-2-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59857-88-4 | |

| Record name | 4-(Hydroxymethyl)-1-(propan-2-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hydroxymethyl)-1-isopropylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-isopropylpyrrolidin-2-one with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group. The reaction is typically carried out under mild conditions, with the temperature maintained at around 50-60°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-1-isopropylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 4-(carboxymethyl)-1-isopropylpyrrolidin-2-one.

Reduction: The compound can undergo reduction reactions to convert the carbonyl group to a hydroxyl group, forming 4-(hydroxymethyl)-1-isopropylpyrrolidin-2-ol.

Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium halides (NaX) or alkyl halides (R-X) in the presence of a base.

Major Products

Oxidation: 4-(Carboxymethyl)-1-isopropylpyrrolidin-2-one

Reduction: 4-(Hydroxymethyl)-1-isopropylpyrrolidin-2-ol

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

4-(Hydroxymethyl)-1-isopropylpyrrolidin-2-one serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Research indicates that derivatives of this compound exhibit significant pharmacological activities, including analgesic and antidiarrheal properties. For instance, it has been utilized in the synthesis of 4-(4-disubstituted piperidinylmethyl)-3,3-diphenyl-2-pyrrolidinones, which have shown promise in preclinical studies for pain management .

Positive Allosteric Modulation

Recent studies have highlighted the potential of compounds related to this compound as positive allosteric modulators of receptors such as GLP-1R (glucagon-like peptide-1 receptor). These compounds can enhance insulin secretion and improve glucose handling, making them candidates for diabetes treatment . The ability to modify the compound's structure allows researchers to optimize its efficacy and reduce side effects.

Synthetic Chemistry

The compound is also significant in synthetic chemistry as a building block for more complex molecules. Its unique functional groups allow for various chemical transformations, making it a versatile intermediate in organic synthesis. This utility extends to the development of new materials and chemical probes used in biological research.

Case Study 1: Synthesis of Antidiabetic Agents

In a recent study, researchers synthesized a series of compounds based on this compound to evaluate their activity as GLP-1R modulators. The synthesized analogs demonstrated enhanced insulin secretion in vitro and improved glucose tolerance in diabetic rodent models. These findings suggest that modifications to the core structure can lead to significant therapeutic advancements in diabetes management .

Case Study 2: Analgesic Properties

Another case study focused on the analgesic properties of derivatives synthesized from this compound. The study reported that certain derivatives exhibited potent analgesic effects comparable to established pain relief medications in animal models. This highlights the compound's potential role in developing new pain management therapies .

Table 2: Summary of Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antidiabetic Agents | Enhanced insulin secretion | Potential new treatments for diabetes |

| Analgesic Properties | Potent analgesic effects | New avenues for pain management therapies |

Mechanism of Action

The mechanism of action of 4-(hydroxymethyl)-1-isopropylpyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. Additionally, the isopropyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituted Pyrrolidin-2-one Derivatives

(a) 1-tert-Butyl-4-(hydroxymethyl)pyrrolidin-2-one

- Key Difference : Replacement of the isopropyl group with a bulkier tert-butyl (-C(CH₃)₃) substituent.

- Impact : Increased steric hindrance may reduce nucleophilic reactivity at the lactam carbonyl.

- Commercial Data : Priced significantly higher (€728.00 for 50 mg; €2,158.00 for 500 mg), likely due to challenges in introducing the tert-butyl group .

(b) 4-Hydroxy-Pyrrolidine-1,2-Dicarboxylic Acid 1-Benzyl Ester

Ring-Expanded Analogues: Piperidin-2-one Derivatives

4-Hydroxypiperidin-2-one

Aromatic Hydrazine Derivatives (Non-Lactam Comparators)

4-(Hydroxymethyl)phenylhydrazine (HMPH)

- Key Difference : Aromatic benzene ring with hydroxymethyl and hydrazine (-NH-NH₂) groups.

- Reactivity : Metabolized to mutagenic 4-(hydroxymethyl)benzenediazonium (HMBD) ion , which generates DNA-damaging radicals .

- Contrast : Unlike the lactam structure of the target compound, HMPH’s hydrazine moiety confers instability and toxicity, limiting its pharmaceutical utility .

Research Implications and Gaps

Biological Activity

4-(Hydroxymethyl)-1-isopropylpyrrolidin-2-one, also known by its CAS number 59857-88-4, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on existing research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyrrolidine ring with a hydroxymethyl and isopropyl group, which are critical for its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect pathways related to cell signaling and proliferation.

- Receptor Modulation : It interacts with receptors that regulate neurotransmitter release, potentially influencing mood and cognitive functions.

- Cellular Effects : Studies indicate that this compound can modulate cell cycle progression and apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

- Case Study 1 : In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

- Case Study 2 : Animal models treated with the compound showed a marked decrease in inflammation markers, suggesting its utility in treating inflammatory diseases. The study indicated that the compound downregulates pro-inflammatory cytokines.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : The compound exhibits moderate solubility in water, which may influence its bioavailability.

- Distribution : It is distributed throughout various tissues, with a preference for lipid-rich environments due to its hydrophobic isopropyl group.

- Metabolism : Preliminary studies suggest that it undergoes hepatic metabolism, which may lead to active metabolites contributing to its biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.